Product packaging for Vanillin bis carbonate(Cat. No.:)

Vanillin bis carbonate

Cat. No.: B14126907
M. Wt: 354.31 g/mol
InChI Key: BGJXLAVSNUYOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vanillin Bis Carbonate is a chemically modified derivative of vanillin (4-hydroxy-3-methoxybenzaldehyde), where the phenolic hydroxyl group is functionalized with a carbonate moiety. This modification is typically employed to alter the compound's physicochemical properties, potentially enhancing its stability, modulating its solubility, or controlling its release in various experimental setups. In research contexts, such derivatives are often explored as intermediates in organic synthesis or as potential prodrugs, where enzymatic cleavage could release active vanillin in a targeted manner. Vanillin itself is a widely studied compound with documented bioactive properties, including acting as a membrane-active antimicrobial agent by disrupting ion gradients and serving as an antioxidant by quenching reactive oxygen species . The bis carbonate functional group may also find utility in polymer science, as vanillin-derived structures are increasingly investigated for creating sustainable materials . Researchers value this compound for probing structure-activity relationships and developing novel delivery systems for vanillin's core bioactive effects. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O9 B14126907 Vanillin bis carbonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

4-[[2-methoxy-4-[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenyl]methoxymethyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C16H18O9/c1-19-14-4-11(21-7-13-9-23-16(18)25-13)3-2-10(14)5-20-6-12-8-22-15(17)24-12/h2-4,12-13H,5-9H2,1H3

InChI Key

BGJXLAVSNUYOBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2COC(=O)O2)COCC3COC(=O)O3

Origin of Product

United States

Synthetic Methodologies of Vanillin Bis Carbonate Monomers

Vanillin (B372448) Precursor Derivatization Strategies

To prepare vanillin for the synthesis of bis-carbonate monomers, its structure must be appropriately modified. This involves a series of chemical reactions targeting the aldehyde and phenolic hydroxyl groups to introduce functionalities amenable to carbonate formation.

A key strategy in the synthesis of vanillin-based cyclic carbonates involves the initial conversion of vanillin derivatives to glycidyl (B131873) ethers. researchgate.net This process, known as glycidylation, typically involves reacting the phenolic hydroxyl group of a vanillin derivative with epichlorohydrin. rug.nlresearchgate.net This reaction creates an epoxy-functionalized intermediate, which is a necessary precursor for the subsequent carbonation step. researchgate.net For instance, vanillyl alcohol, derived from the reduction of vanillin, can be converted into its corresponding glycidyl ether. rug.nl This glycidylation is a critical step that paves the way for the formation of cyclic carbonates through the reaction of the epoxy group with carbon dioxide. researchgate.netrug.nl

The synthesis of these epoxy compounds can be conducted under solvent-free conditions, highlighting a green chemistry approach. researchgate.net The resulting glycidyl ethers are valuable bio-based aromatic epoxy monomers. researchgate.net Research has explored the glycidylation of various vanillin derivatives to create a platform of bio-based compounds for polymer chemistry. acs.org

The Dakin oxidation is a significant reaction for modifying vanillin, converting the aldehyde group into a hydroxyl group, which results in the formation of 2-methoxyhydroquinone (B1205977). beilstein-journals.orgrsc.org This reaction typically uses hydrogen peroxide in an alkaline medium. rsc.org The resulting 2-methoxyhydroquinone is a valuable building block for creating bio-based compounds applicable in the polymer field. beilstein-journals.org

Recent advancements have focused on greener approaches to the Dakin reaction. One such method utilizes electrochemically generated peroxodicarbonate as a sustainable oxidizing agent. rsc.org This process can achieve high yields of up to 97% for the conversion of vanillin to 2-methoxyhydroquinone and can be performed in aqueous media without the need for additional solvents or additives. rsc.orgrsc.org The reaction has been successfully scaled up to the multi-gram range, demonstrating its synthetic utility. rsc.org The 2-methoxyhydroquinone can then be further derivatized, for example, through glycidylation, to prepare it for carbonate monomer synthesis. nih.gov

Table 1: Dakin Oxidation of Vanillin to 2-Methoxyhydroquinone

Oxidizing AgentReaction ConditionsYield (%)Reference
Hydrogen PeroxideAlkaline mediaNot specified rsc.org
Electrochemically generated peroxodicarbonateAqueous media, 22 °Cup to 97% rsc.orgrsc.org

The reduction of vanillin's aldehyde group to a primary alcohol yields vanillyl alcohol, a key intermediate for certain bis-carbonate monomers. scribd.comscribd.comudel.edu This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). scribd.comudel.edu The reaction is typically carried out in a basic aqueous medium or an alcoholic solvent like ethanol. scribd.comudel.edu

Vanillyl alcohol is a promising renewable starting material for synthesizing various valuable molecules. scribd.comsciencemadness.org Once formed, the vanillyl alcohol can undergo further reactions, such as glycidylation of its phenolic hydroxyl group, to create a precursor suitable for carbonation. rug.nl The reduction of vanillin is a well-established and efficient method for producing this versatile intermediate. google.com

Table 2: Reduction of Vanillin to Vanillyl Alcohol

Reducing AgentSolventReference
Sodium Borohydride (NaBH₄)Ethanol scribd.comudel.edu
Sodium Borohydride (NaBH₄)Basic aqueous medium (NaOH solution) scribd.com
Lithium Aluminum Hydride (LiAlH₄)Not specified scribd.comgoogle.com
Ammonia BoraneNot specified google.com

The oxidation of the aldehyde group in vanillin leads to the formation of vanillic acid, another important precursor for synthesizing bis-carbonate monomers. rsc.orgorgsyn.org This conversion can be achieved through various methods, including the use of silver oxide (Ag₂O) as an oxidant in a basic aqueous solution at elevated temperatures. rsc.orgorgsyn.org Other historical methods include controlled caustic fusion and oxidation with mercuric or gold oxides. orgsyn.org

More contemporary and sustainable approaches utilize iron(II) complexes as catalysts with green oxidants like hydrogen peroxide or tert-butyl hydroperoxide in deep eutectic solvents. rsc.org Vanillic acid serves as a bifunctional monomer that can be further modified for polymerization. researchgate.net For example, bio-based non-isocyanate polyurethanes (PHUs) have been successfully prepared from vanillic acid-derived bis-cyclic carbonates. rsc.org The resulting polymers have shown promising thermal properties. rsc.org

Beyond the primary derivatization routes, other modifications of vanillin are employed to create diverse carbonate monomers. For instance, vanillin can be used to synthesize symmetric monomers like bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC). rsc.org BFMC is prepared directly from vanillin, while BHMC is synthesized from the reduction product of BFMC. nih.gov

Researchers have also explored the synthesis of three distinct vanillin-derived bis-cyclic carbonates: one based on vanillyl alcohol, another on hydroquinone (B1673460) (from Dakin oxidation), and a third based on vanillic acid. specificpolymers.comresearchgate.net These varied precursors allow for the creation of a range of poly(hydroxy urethane)s (PHUs) with different properties. specificpolymers.com The versatility of vanillin allows for the synthesis of monomers bearing not only carbonate functionalities but also other groups like allyl, amine, and carboxylic acid, expanding its utility in polymer chemistry. acs.org

Carbonation Reactions for Bis-Carbonate Formation

The final step in producing vanillin bis-carbonate monomers is the carbonation reaction. This typically involves the reaction of a suitable vanillin-derived precursor, often an epoxy-functionalized intermediate, with carbon dioxide (CO₂). researchgate.netrsc.org

One of the most promising methods for synthesizing cyclic carbonates is the reaction of epoxy compounds with CO₂. researchgate.net This cycloaddition reaction is considered a green and efficient method for forming five-membered cyclic carbonates. researchgate.netrsc.org The reaction is often catalyzed, with systems like tetrabutylammonium (B224687) iodide (TBAI) and water being effective. rug.nl For example, three different vanillin-derived bis-epoxides can be converted into their corresponding bis-cyclic carbonates by reacting them with CO₂ under pressure and elevated temperature in the presence of a catalyst like [HDBU]I. rsc.org This approach is central to producing non-isocyanate polyurethanes (NIPUs), which are a safer alternative to traditional polyurethanes. rsc.orgresearchgate.net

Another method for forming the carbonate linkage involves the reaction of the phenolic hydroxyl groups of two vanillin molecules with a carbonyl source like triphosgene (B27547). nih.gov This method directly creates a linear bis-carbonate structure, such as bis(4-formyl-2-methoxyphenyl)carbonate (BFMC), in high yield. nih.govrsc.org

Synthesis of Specific Vanillin-Derived Bis-Carbonate Structures

Symmetric Bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) Synthesis

Symmetric bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) is a vanillin-derived carbonate dialdehyde (B1249045) monomer synthesized in high yield. nih.govrsc.orgresearchgate.net The synthesis utilizes vanillin's phenolic hydroxyl and aldehyde groups to construct a symmetric carbonate structure. nih.govrsc.org

The general procedure involves dissolving vanillin in a solvent like dichloromethane (B109758) (CH₂Cl₂) and adding a base, such as triethylamine (B128534). nih.govrsc.org The mixture is cooled, typically to 0 °C, before a solution of triphosgene in dichloromethane is added. nih.govrsc.org The reaction is stirred at this temperature for a couple of hours. After the reaction is complete, it is quenched with hydrochloric acid (HCl) and washed with distilled water. The organic phase is extracted, dried, and the final product is purified by recrystallization from a solvent mixture like dichloromethane/hexane to yield BFMC as a white solid. rsc.org This method has been reported to achieve a high yield of 93%. rsc.org

Table 1: Synthesis of Symmetric Bis(4-formyl-2-methoxyphenyl)carbonate (BFMC)

ReactantReagentSolventTemperatureReaction TimeYieldMelting Point
VanillinTriphosgene, TriethylamineDichloromethane (CH₂Cl₂)0 °C2 hours93%95-96 °C

Symmetric Bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) Synthesis

Symmetric bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC) is a carbonate diol monomer also derived from vanillin. nih.govrsc.orgresearchgate.net Its synthesis is a crucial step in producing platform chemicals for sustainable polymers. nih.govresearchgate.net The preparation of BHMC can be achieved through the reduction of the aldehyde groups of BFMC. rsc.org

In a typical synthesis, the precursor is treated with a reducing agent. rsc.org The work-up process involves extraction with a solvent like dichloromethane, washing with brine, and drying over anhydrous sodium sulfate. nih.govrsc.org The crude product is then purified by recrystallization from a solvent system such as ethyl acetate/petroleum ether. nih.govrsc.org This process yields BHMC as a white solid with a reported yield of 86%. nih.govrsc.org The structure of BHMC has been confirmed using NMR spectroscopy. nih.govrsc.org

Table 2: Synthesis of Symmetric Bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC)

Starting Material PrinciplePurification MethodYieldMelting PointFinal Product Form
Reduction of a vanillin-derived dialdehydeRecrystallization from ethyl acetate/petroleum ether86%125-127 °CWhite Solid

Reaction Mechanisms and Polymerization Pathways

Non-Isocyanate Polyurethane (NIPU) Formation

The synthesis of NIPUs from vanillin (B372448) bis carbonate represents a greener alternative to conventional polyurethanes, which typically involve the use of toxic isocyanates. rsc.orgresearchgate.net This process involves the reaction of a bis-cyclic carbonate with a bis-amine, resulting in the formation of poly(hydroxyurethane)s (PHUs). rsc.orgresearchgate.net This reaction is characterized by 100% atom economy. rsc.org

The core of NIPU formation from vanillin-derived bis-cyclic carbonates is the ring-opening polymerization with bis-amines. rsc.orgaalto.fi In this step-growth polyaddition reaction, the nucleophilic amine attacks the carbonyl carbon of the cyclic carbonate ring, leading to the ring opening and the formation of a hydroxyurethane linkage. aalto.fiacs.org This process is also referred to as aminolysis of the cyclic carbonate. aalto.fi

Several vanillin-derived bis-cyclic carbonates have been synthesized and subsequently reacted with different bis-amines, such as 1,4-butanediamine (BDA) and 1,6-hexamethylenediamine (HDMA), to produce a range of PHUs. rsc.orgspecificpolymers.com The choice of both the specific vanillin-derived bis-carbonate structure and the length of the diamine chain influences the final properties of the resulting polymer. rsc.org For instance, PHUs derived from vanillic acid have demonstrated superior thermal properties compared to those based on bisphenol A. rsc.orgresearchgate.net

The reaction is typically carried out at elevated temperatures, with 80°C identified as an optimal condition to ensure the chemoselective reaction between the bis-amines and bis-carbonates, leading to the successful formation of PHUs. researchgate.net

The kinetics of poly(hydroxyurethane) (PHU) synthesis are influenced by several factors, including the reactivity of the cyclic carbonate and the presence of catalysts. The reactivity of the five-membered cyclic carbonate ring can be enhanced by attaching electron-withdrawing groups to it, which accelerates the aminolysis reaction. nii.ac.jp

The aminolysis of cyclic carbonates can be effectively catalyzed by various organic bases. Guanidine-based catalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have shown high catalytic efficacy, significantly increasing the reaction rate compared to uncatalyzed systems. nii.ac.jp The reaction medium also plays a role, with solvents like N-methyl-2-pyrrolidone (NMP) acting as both a solvent and a promoter for the aminolysis of the cyclic carbonate. nii.ac.jp Under optimized conditions with a suitable catalyst and solvent, the polymerization of bis-functional cyclic carbonates and diamines can proceed to near completion at room temperature in a relatively short time. nii.ac.jp

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate, leading to the formation of a tetrahedral intermediate which then undergoes ring-opening to form the stable hydroxyurethane linkage. nii.ac.jppolymerexpert.fr

The architecture of the resulting poly(hydroxyurethane) can be controlled by carefully selecting the reaction parameters. The choice of the vanillin-derived monomer and the diamine are primary determinants of the polymer's final properties. rsc.org For example, the use of different vanillin-derived bis-cyclic carbonates, such as those based on vanillyl alcohol or vanillic acid, leads to PHUs with varying thermal properties. specificpolymers.comresearchgate.net

The molecular weight of the PHUs can also be influenced by the reaction conditions. Studies have shown that number-average molecular weights (Mn) can range from 2,500 to 11,100 g/mol . researchgate.net The glass transition temperature (Tg) of these polymers is also tunable, with reported values ranging from 28°C to 66°C, depending on the specific monomers used. researchgate.netspecificpolymers.comresearchgate.net

Vanillin-Derived MonomerDiamineMn ( g/mol )Tg (°C)
Vanillic acid-based bis-carbonate1,4-butanediamine-~66
Vanillyl alcohol-based bis-carbonate1,4-butanediamine-41-66
Hydroquinone-based bis-carbonate1,6-hexamethylenediamine-41-66
Vanillin-based (general)Various2,500 - 11,10028 - 42

The presence of hydroxyl groups along the poly(hydroxyurethane) backbone, a characteristic feature of NIPUs, plays a crucial role in polymer cohesion. aalto.fi These hydroxyl groups can form intermolecular hydrogen bonds with the urethane (B1682113) groups of adjacent polymer chains. mdpi.com

This hydrogen bonding network significantly enhances the cohesion of the polymer material, leading to improved thermal stability and mechanical properties. aalto.fimdpi.com The aromatic nature of the vanillin-derived monomers can further contribute to polymer cohesion through strong π-interactions, which restrict chain mobility. rsc.orgspecificpolymers.com This increased cohesion can result in materials with properties comparable to those of petroleum-based polyurethanes. rsc.orgspecificpolymers.com

Synthesis of Poly(carbonate Ester)s

Vanillin bis carbonate derivatives can also be utilized in the synthesis of poly(carbonate ester)s through polycondensation reactions.

A vanillin-derived diol, bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC), can be synthesized from vanillin and subsequently used as a monomer for the synthesis of poly(carbonate ester)s. rsc.orgnih.gov This is achieved through a polycondensation reaction between BHMC and various dicarboxylic acid chlorides. rsc.orgrsc.org

This reaction leads to the formation of a new class of poly(carbonate ester) oligomers. rsc.org The properties of these oligomers, such as their molecular weight and glass transition temperature, are influenced by the structure of the dicarboxylic acid chloride used in the polycondensation. rsc.orgrsc.org

Research has shown that the number-average molecular weights (Mn) of these poly(carbonate ester)s can range from 3,100 to 7,900 g/mol , with polydispersity indices (PDI) between 1.31 and 1.65. rsc.orgnih.gov The glass transition temperatures (Tg) of these oligomers are relatively low, falling in the range of 37.4°C to 74.1°C. rsc.orgnih.gov

Dicarboxylic Acid ChlorideMn ( g/mol )PDITg (°C)
Various3,100 - 7,9001.31 - 1.6537.4 - 74.1

Passerini Three-Component Reaction Applications

A derivative of this compound, specifically the dialdehyde (B1249045) bis(4-formyl-2-methoxyphenyl)carbonate (BFMC), serves as a key monomer in the Passerini three-component reaction (3CR). nih.govrsc.org This multicomponent reaction is a powerful tool for polymer synthesis, allowing for the one-pot formation of α-acyloxyamides from an isocyanide, a carbonyl compound (like an aldehyde), and a carboxylic acid. organic-chemistry.orgnih.gov

In this context, BFMC acts as the dialdehyde component, reacting with a dicarboxylic acid and an isocyanide to produce poly(carbonate ester)s that feature amide moieties in their side chains. nih.govrsc.org Research has demonstrated the use of potentially bio-derived dicarboxylic acids, such as succinic acid and adipic acid, along with tert-butyl isocyanide in this polymerization. rsc.org The reaction yields oligomers with number-average molecular weights (Mn) ranging from 3,100 to 7,900 g/mol and a polydispersity index (PDI) between 1.31 and 1.65. nih.govrsc.org The thermal properties of these oligomers show glass transition temperatures (Tg) between 37.4 °C and 74.1 °C. nih.govrsc.org

The efficiency of the Passerini 3CR involving BFMC is influenced by reaction time. As detailed in the table below, the yield increases when the reaction time is extended from 24 to 36 hours, with no significant improvement observed upon further extension to 48 hours. rsc.org

Table 1: Optimization of Passerini 3CR for Poly(carbonate ester)s Synthesis

Reaction conditions for the polymerization of BFMC (1.0 mmol), succinic acid (SA, 1.0 mmol), and tert-butyl isocyanide (2.0 mmol) in Dichloromethane (B109758) (DCM, 2.0 mL) at room temperature.

RunTime (h)Yield (%)Mn ( g/mol )PDI
12471.231001.31
23676.734001.35
34876.535001.33
Data sourced from RSC Advances, 2018, 8, 34297-34303. rsc.org

Synthesis of Poly(carbonate Urethane)s

Reaction with Diisocyanates

This compound derivatives can be transformed into poly(carbonate urethane)s (PCUs) through reactions with diisocyanates. nih.govrsc.org For this synthesis, a diol version of the vanillin carbonate monomer, bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC), is utilized. nih.gov This vanillin-derived diol undergoes polymerization with various diisocyanates to create a new class of PCUs. nih.govrsc.org

The resulting polymers have been characterized to determine their molecular weight and thermal properties. Gel permeation chromatography (GPC) analysis shows that the number-average molecular weights (Mn) of these PCUs range from 16,400 to 24,400 g/mol , with polydispersity indices (PDI) between 1.36 and 2.17. nih.govrsc.org Differential scanning calorimetry (DSC) analysis indicates that these materials possess high glass transition temperatures (Tg), ranging from 97.3 °C to 138.3 °C, with the specific value depending on the structure of the diisocyanate used in the polymerization. nih.govrsc.org

Table 2: Properties of Poly(carbonate urethane)s from BHMC and Diisocyanates

PolymerDiisocyanate UsedMn ( g/mol )PDITg (°C)
PCU-1Methylene diphenyl diisocyanate (MDI)164001.36138.3
PCU-2Toluene diisocyanate (TDI)244002.17120.5
PCU-3Hexamethylene diisocyanate (HDI)195001.5597.3
Data sourced from RSC Advances, 2018, 8, 34297-34303. nih.govrsc.org

Formation of Poly(hydroxyurethane-urea)s (PHUUs)

An alternative, isocyanate-free route for polyurethane synthesis involves the reaction of vanillin-derived bis-cyclic carbonates to form poly(hydroxyurethane)s (PHUs). rsc.orgbham.ac.uk This approach can be extended to create poly(hydroxyurethane-urea)s (PHUUs) by incorporating a urea-group structure. mdpi.com This method is considered more environmentally friendly as it avoids the use of toxic isocyanates and phosgene (B1210022). rsc.orgbham.ac.uk

The synthesis starts with a vanillin-derived dicyclic carbonate which reacts with diamines. rsc.orgmdpi.com The reaction proceeds via a step-growth polymerization mechanism, where the ring-opening of the cyclic carbonate by the amine groups leads to the formation of hydroxyurethane linkages. rsc.orgresearchgate.net By selecting specific diamines, urea (B33335) functionalities can be introduced into the polymer backbone, resulting in PHUUs. mdpi.com This process has been used to develop innovative cross-linked PHUUs from renewable resources like vanillin and carbon dioxide, which exhibit excellent thermal stability and solvent resistance. mdpi.com

Strategies for Cross-Linked Polymer Network Formation

Several strategies have been developed to create cross-linked polymer networks from this compound derivatives, leading to materials with advanced properties like reprocessability, self-healing, and recyclability. mdpi.comresearchgate.net

One primary strategy involves the introduction of dynamic covalent bonds into the polymer structure, creating covalent adaptable networks (CANs) or vitrimers. mdpi.comresearchgate.net For instance, innovative cross-linked poly(hydroxyurethane-urea)s (PHUUs) have been prepared by incorporating reversible hydrogen and imine bonds into the network. mdpi.comresearchgate.net The imine bonds, formed with an amine-containing cross-linker, allow the network to be broken down and reformed under specific conditions, such as in an acidic solution, enabling closed-loop recyclability. mdpi.com

Another approach involves synthesizing vanillin-based resins that can be cross-linked through photocuring. acs.org For example, a vanillin dimethacrylate monomer can be photocured to form a polymer network. acs.org By incorporating dynamic transesterification reactions, these photocured polymers can exhibit vitrimeric behavior, allowing for thermal network rearrangement, self-healing, and shape-memory properties. acs.org The cross-link density, which is crucial to the material's physical and mechanical properties, can be tuned by changing the ratio of different monomers in the network. researchgate.netacs.org These strategies highlight the potential of this compound derivatives in creating sustainable, high-performance thermosetting polymers. researchgate.net

Derived Polymeric Materials and Their Advanced Performance Characteristics

Non-Isocyanate Polyurethane (NIPU) Systems

A primary application for vanillin (B372448) bis carbonate is in the formulation of non-isocyanate polyurethanes (NIPUs), also known as polyhydroxyurethanes (PHUs). This class of polymers circumvents the use of toxic and moisture-sensitive isocyanates, which are traditionally used in polyurethane manufacturing. rsc.orgresearchgate.netmdpi.com The synthesis of NIPUs from vanillin-derived cyclic carbonates typically involves a polyaddition reaction with amines, a process noted for its high atom economy and the use of safer, often bio-based, starting materials. specificpolymers.comspecificpolymers.com The inherent aromatic structure of vanillin contributes to the creation of NIPUs with strong π-interactions between polymer chains, which enhances material cohesion and can lead to properties comparable to those of conventional polyurethanes. specificpolymers.comrsc.orgbham.ac.uk

The thermal and mechanical properties of NIPUs derived from vanillin bis carbonate can be precisely controlled by modifying the polymer's molecular architecture. Researchers have demonstrated that by selecting different vanillin-derived bis-cyclic carbonates and varying the diamine co-monomers, a wide spectrum of material characteristics can be achieved. specificpolymers.comrsc.org

For instance, polyhydroxyurethanes synthesized from a vanillic acid-derived bis-carbonate exhibit superior thermal properties compared to those based on the petroleum-derived precursor, bisphenol-A (BPA). rsc.orgresearchgate.netrsc.org These vanillin-based PHUs have recorded glass transition temperatures (Tg) of approximately 66°C. rsc.orgresearchgate.netrsc.orgbham.ac.uk The choice of the diamine chain length also plays a crucial role, with studies showing Tg values for different vanillin-based PHUs ranging from 41°C to 66°C. specificpolymers.com

The mechanical performance of these materials is equally impressive and tunable. By incorporating an imine group into a vanillin di-cyclic carbonate, PHU vitrimers with excellent mechanical strength have been produced, boasting tensile strengths between 74–106 MPa and storage moduli of 3.6–4.2 GPa. nih.gov Furthermore, the methoxy (B1213986) groups inherent to the vanillin structure contribute to increased hydrogen bonding within the polymer matrix. This enhanced bonding improves toughness and elongation-at-break in lignin-derivable NIPUs when compared to their petroleum-based analogs, often without compromising tensile strength or Young's modulus. researchgate.netnih.gov

Table 1: Thermal and Mechanical Properties of Vanillin-Derived NIPUs

NIPU System Glass Transition Temp. (Tg) Tensile Strength (MPa) Key Structural Feature
Vanillic Acid-Based PHU ~66°C - Vanillic acid derivative
Vanillin Alcohol/Hydroquinone (B1673460) PHUs 41°C - 62°C - Varied diamine co-monomers
Vanillin Imine-Containing PHU Vitrimer - 74 - 106 MPa Imine group in di-carbonate

The inherent chemical structure of vanillin-derived polyhydroxyurethanes makes them promising candidates for high-performance adhesives. The PHU backbone is rich with pendant hydroxyl (-OH) groups generated during the ring-opening polymerization of the cyclic carbonate with an amine. researchgate.net These hydroxyl groups are known to promote strong adhesion to a variety of substrates through hydrogen bonding. researchgate.net

Research has quantified the adhesive strength of these materials. In one study, vanillin-derived PHUs exhibited a maximum lap shear strength of 1.65 ± 0.37 MPa on aluminum substrates. researchgate.net The performance can be further enhanced through strategic chemical modification. For example, the incorporation of a small amount of catecholamine (dopamine) into the PHU formulation has been shown to significantly improve the mechanical and adhesive properties, creating glues that can compete with commercial polyurethane adhesives. acs.org

A significant advancement in polymers derived from this compound is the development of materials with dynamic properties, such as reprocessability and self-healing capabilities. These features are achieved by engineering the polymer network to include reversible bonds. mdpi.commdpi.com

By introducing dynamic covalent bonds—such as imine or disulfide linkages—or leveraging reversible hydrogen bonds, researchers have created cross-linked NIPUs that can be repaired or remolded. mdpi.comcsic.es For example, cross-linked poly(hydroxyurethane-urea)s (PHUUs) synthesized from vanillin and carbon dioxide have demonstrated both thermoplastic-like reprocessability and efficient self-healing. mdpi.comnih.gov These materials can achieve a self-healing efficiency exceeding 95% for tensile strength. mdpi.comnih.gov Similarly, NIPU vitrimers containing dual dynamic bonds (e.g., disulfide and transcarbamoylation or hydroxyurethane and imine) can be easily reprocessed at moderate temperatures (around 110°C) and exhibit rapid self-healing, with some systems achieving nearly 100% reprocessing efficiency. nih.govcsic.es

Building on the principles of reprocessability, this compound derivatives have been instrumental in designing polymers for a circular economy. The focus here is on closed-loop recycling, where the polymer can be deconstructed back to its constituent monomers, which can then be purified and used to synthesize new, virgin-quality polymer. mdpi.comnih.gov

Studies have shown that vanillin-based PHUUs containing reversible imine bonds can be degraded in a solution of hydrochloric acid and tetrahydrofuran (B95107) at room temperature. mdpi.comnih.gov The original monomers can then be recovered and regenerated into a new material without loss of chemical structure or mechanical properties. mdpi.comnih.gov Another innovative approach involves the upcycling of existing plastic waste. Researchers have used a vanillin derivative to selectively depolymerize petroleum-based polycarbonate. nih.govoaepublish.com The resulting di-vanillin carbonate monomer is then used to construct novel poly(imine-carbonate)s, which themselves are fully recyclable under mild acidic conditions, enabling the recovery of high-purity monomers for reuse. nih.govoaepublish.com

Vanillin-derived NIPUs present a compelling, sustainable alternative to traditional petroleum-based polyurethanes, offering several distinct advantages while maintaining competitive performance.

Sustainability and Safety: The most significant advantage is the elimination of toxic isocyanates and their phosgene (B1210022) precursors, creating a safer production process. rsc.orgresearchgate.net The use of vanillin, a renewable feedstock often derived from lignin (B12514952), significantly reduces the reliance on fossil fuels. rsc.orgbham.ac.uk

Thermal and Mechanical Properties: Vanillin-based NIPUs often exhibit thermal properties that are analogous or even superior to their petroleum-based counterparts. For example, PHUs derived from vanillic acid show a higher glass transition temperature (Tg ≈ 66°C) than those based on bisphenol A (BPA), a common petroleum-derived monomer (Tg ≈ 56°C). specificpolymers.comrsc.org The aromatic nature of vanillin contributes to strong intermolecular forces, leading to high-cohesion materials with properties that can mimic oil-based PUs. specificpolymers.comrsc.org Furthermore, the unique functionalities of lignin-derived precursors, such as methoxy groups, can lead to enhanced thermomechanical stability, improved toughness, and better melt-flow processability (lower viscosity) compared to petroleum analogs. researchgate.netnih.gov

Performance Challenges: While promising, the development of vanillin-based NIPUs is not without challenges. The reactivity of the five-membered cyclic carbonates used in NIPU synthesis is generally lower than that of isocyanates, which can lead to longer reaction times and potentially lower molecular weights. nih.govmdpi.com These lower molecular weights and higher dispersity can sometimes impact the ultimate mechanical properties of the material compared to conventional high-molecular-weight polyurethanes. nih.govmdpi.com

To further broaden the application scope of vanillin-derived polymers, researchers have developed methods to tune their flexibility. While the aromatic structure of lignin and its derivatives like vanillin imparts valuable rigidity, thermal stability, and strength, this inherent stiffness can be a limitation for applications requiring elasticity. researchgate.netresearchgate.net

A successful strategy to overcome this involves copolymerizing lignin-based precursors with flexible segments. Specifically, lignin is first modified with carbon dioxide to create cyclic carbonate-functionalized lignin (CCL). researchgate.netresearchgate.net This functionalized lignin is then reacted with bis(3-aminopropyl)-terminated poly(dimethylsiloxane) (PDMS-NH2), a flexible silicone-based diamine. researchgate.netresearchgate.net The reaction forms soft-hard block copolymers (CCL-PDMS-PHUs) where the lignin provides the hard, rigid segments and the PDMS provides the soft, elastic segments. researchgate.net

The properties of the final material can be precisely controlled by adjusting the ratio of the soft and hard segments. For example, a copolymer with 60% PDMS content exhibits greater softness, while a version with 40% PDMS is significantly stiffer. researchgate.netresearchgate.net This approach allows for the creation of a family of materials with customizable mechanical and thermal properties, tailored for specific applications that demand a balance of strength and flexibility. researchgate.netresearchgate.net

Poly(carbonate Ester) and Poly(carbonate Urethane) Performance

This compound derivatives have been successfully utilized as monomers for the synthesis of poly(carbonate ester)s and poly(carbonate urethane)s, demonstrating tunable thermal and mechanical properties.

Researchers have synthesized novel symmetric monomers from vanillin, namely bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC). acs.orgcas.cn These monomers serve as platforms for creating new classes of polymers. Poly(carbonate ester) oligomers have been prepared using BFMC through a Passerini three-component reaction. acs.orgcas.cn More conventional poly(carbonate ester)s and poly(carbonate urethane)s have been synthesized through the reaction of BHMC with various dicarboxylic acid chlorides and diisocyanates, respectively. acs.orgcas.cn

The resulting polymers exhibit a range of molecular weights and thermal properties, which are largely dependent on the structure of the co-monomers used in the polymerization. acs.orgcas.cn For instance, poly(carbonate urethane)s synthesized from BHMC generally show higher molecular weights and glass transition temperatures (Tg) compared to the poly(carbonate ester) oligomers. acs.orgcas.cn

Table 1: Molecular Weight and Polydispersity Index of Polymers Derived from BHMC

Polymer Type Number Average Molecular Weight (Mn) Polydispersity Index (PDI)
Poly(carbonate ester)s 3,100 - 7,900 g/mol 1.31 - 1.65
Poly(carbonate urethane)s 16,400 - 24,400 g/mol 1.36 - 2.17

Data sourced from acs.orgcas.cn

The thermal properties of these polymers are also influenced by the specific diacids or diisocyanates used in their synthesis. The glass transition temperatures (Tg) for the poly(carbonate ester) oligomers are relatively low, while the poly(carbonate urethane)s exhibit significantly higher Tg values, indicating greater rigidity and thermal stability. acs.orgcas.cn

Table 2: Glass Transition Temperatures (Tg) of Polymers Derived from BHMC

Polymer Type Glass Transition Temperature (Tg)
Poly(carbonate ester)s 37.4 - 74.1 °C
Poly(carbonate urethane)s 97.3 - 138.3 °C

Data sourced from acs.orgcas.cn

In a different approach, non-isocyanate poly(hydroxy urethane)s (PHUs) have been synthesized from vanillin-derived bis-cyclic carbonates. gdut.edu.cncnrs.fr This method avoids the use of toxic isocyanates by reacting the bis-cyclic carbonate with diamines like 1,4-butanediamine (BDA) and 1,6-hexamethylenediamine (HDMA). gdut.edu.cncnrs.fr The resulting PHUs exhibit promising thermal properties, with some formulations showing glass transition temperatures superior to those of bisphenol A (BPA)-based PHUs. gdut.edu.cn Specifically, PHUs based on vanillic acid have demonstrated a Tg of around 66 °C, compared to 56 °C for a BPA-based equivalent. gdut.edu.cncnrs.fr

Table 3: Glass Transition Temperatures (Tg) of Vanillin-Derived PHUs

Vanillin-Derived Bis-Cyclic Carbonate Diamine Glass Transition Temperature (Tg)
Vanillin Alcohol-Based BDA 41 °C
Vanillin Alcohol-Based HDMA 43 °C
Hydroquinone-Based BDA 58 °C
Hydroquinone-Based HDMA 56 °C
Vanillic Acid-Based BDA 66 °C
Vanillic Acid-Based HDMA 64 °C

Data sourced from gdut.edu.cncnrs.fr

Furthermore, high-performance polyhydroxyurethane (PHU) vitrimers have been developed from an imine-containing vanillin dicyclocarbonate. nih.gov These materials exhibit excellent mechanical properties, with a storage modulus of 3.6–4.2 GPa and a tensile strength of 74–106 MPa, owing to the aromatic vanillin units. nih.gov The presence of dual dynamic covalent bonds allows for easy reprocessing at a relatively low temperature of 110 °C. nih.gov

Applications in Energy Storage Materials

While there is growing interest in using vanillin derivatives for sustainable energy storage applications, such as in redox-flow batteries and as electrode materials, specific research detailing the use of This compound for electrode material development could not be identified in the reviewed literature. acs.orgkunststofftechnik.atgreentech.atrsc.orgacs.orgtechbriefs.comtugraz.at Research in this area has focused on other vanillin derivatives, for instance, by converting vanillin into redox-active molecules or polymers like bisvanillonitrile for use in battery cathodes. acs.orgacs.org

Contributions to Flame Retardant Epoxy Resins from Vanillin Precursors

The development of bio-based flame retardant epoxy resins is an active area of research, with vanillin being a key precursor due to its aromatic structure. However, based on the available research, there is no specific information on the direct use of This compound in the synthesis of flame-retardant epoxy resins. The existing literature primarily focuses on other modification pathways of vanillin, such as reacting it with phosphorus-containing compounds like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) or creating Schiff base structures to impart flame retardancy. acs.orgcas.cngdut.edu.cncnrs.frresearchgate.nettechscience.com These approaches have led to epoxy resins with high glass transition temperatures, excellent flame retardancy (UL-94 V0 rating), and improved mechanical properties compared to conventional bisphenol A-based epoxies. acs.orgcas.cngdut.edu.cn

Analytical and Spectroscopic Characterization of Vanillin Bis Carbonate Derived Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical structure of vanillin (B372448) biscarbonate and its polymeric derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the successful synthesis of monomers and to track the formation of new linkages during polymerization.

In the synthesis of bis(4-formyl-2-methoxyphenyl)carbonate (BFMC), a key vanillin-derived monomer, ¹H NMR spectroscopy confirms the presence of the aldehyde protons (–CHO) as a singlet at approximately 9.97 ppm. nih.gov The aromatic protons appear as a multiplet in the range of 7.42-7.54 ppm, and the methoxy (B1213986) group (–OCH₃) protons are observed as a singlet at 3.98 ppm. nih.gov The corresponding ¹³C NMR spectrum of BFMC shows characteristic peaks for the carbonyl carbon of the aldehyde at 190.99 ppm, the carbonate carbon at 151.95 ppm, and the methoxy carbon at 56.41 ppm. nih.gov

When BFMC is reduced to bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC), the aldehyde peak in the ¹H NMR spectrum disappears, and new peaks corresponding to the benzylic protons (–CH₂–) and hydroxyl protons (–OH) emerge at approximately 4.50 ppm and 5.26 ppm, respectively. nih.gov The ¹³C NMR spectrum of BHMC shows the disappearance of the aldehyde carbon peak and the appearance of a new peak for the benzylic carbon at 62.52 ppm. nih.gov

During the polymerization of these monomers to form, for example, poly(carbonate urethane)s (PCUs), NMR is crucial for confirming the formation of urethane (B1682113) linkages. In the ¹H NMR spectrum of a PCU, the hydroxyl peak of the BHMC monomer vanishes, and a new peak assigned to the amide proton (–NH–) of the urethane linkage appears around 9.72 ppm. researchgate.net Similarly, the ¹³C NMR spectrum of the PCU displays a new signal around 153.35 ppm, which is attributed to the carbonyl carbon of the newly formed urethane bond. nih.govresearchgate.net

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Vanillin-Derived Monomers

Compound Aldehyde H (–CHO) Aromatic H Methoxy H (–OCH₃) Benzylic H (–CH₂) Hydroxyl H (–OH) Solvent
BFMC 9.97 (s) 7.42-7.54 (m) 3.98 (s) - - CDCl₃

| BHMC | - | 6.92-7.21 (m) | 3.84 (s) | 4.50 (d) | 5.26 (t) | DMSO-d₆ |

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Vanillin-Derived Monomers

Compound Aldehyde C (–CHO) Carbonate C (C=O) Aromatic C Methoxy C (–OCH₃) Benzylic C (–CH₂) Solvent
BFMC 190.99 151.95 111.32, 122.93, 124.69, 135.73, 144.66, 149.93 56.41 - CDCl₃

| BHMC | - | 150.45 | 111.18, 118.26, 121.68, 138.16, 142.31, 150.97 | 55.89 | 62.52 | DMSO-d₆ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and confirming chemical transformations in vanillin biscarbonate systems. The spectra provide a molecular fingerprint that reveals the presence or absence of specific bonds.

In the synthesis of vanillin-derived cyclic carbonates, the disappearance of the broad O–H stretching vibration from the precursor diol (around 3361 cm⁻¹) and the appearance of a new, sharp carbonyl (C=O) stretching peak from the cyclic carbonate at approximately 1790 cm⁻¹ are key indicators of a successful reaction. acs.org For instance, in the formation of polyhydroxyurethanes (PHUs), the characteristic carbonate peak around 1780 cm⁻¹ disappears, while new broad signals around 3300 cm⁻¹ (N-H and O-H stretching) and a carbonyl peak for the urethane linkage around 1700 cm⁻¹ emerge. acs.orgbham.ac.uk

When preparing poly(carbonate ester)s from BHMC, the broad absorption peak of the hydroxyl groups (–OH) in BHMC at 3390 cm⁻¹ is replaced by other characteristic peaks. nih.gov The formation of poly(carbonate urethane)s is confirmed by the appearance of an N–H stretching vibration around 3400 cm⁻¹, replacing the O–H band of the BHMC monomer. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands (cm⁻¹) for Vanillin Biscarbonate and Derivatives

Functional Group Wavenumber (cm⁻¹) Compound Type
Aldehyde (C=O) ~1680 Vanillin-derived aldehydes
Carbonate (C=O) ~1790 Cyclic carbonates
Urethane (C=O) ~1700-1710 Polyhydroxyurethanes
Hydroxyl (O-H) ~3300-3400 (broad) Diols, Polyhydroxyurethanes
Amine (N-H) ~3300-3400 (broad) Polyhydroxyurethanes

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molar Mass Determination

GPC, also known as SEC, is an essential technique for determining the molar mass and molar mass distribution (polydispersity index, PDI or Đ) of polymers derived from vanillin biscarbonate. lcms.czchromatographyonline.com This information is critical as the molecular weight significantly influences the mechanical and thermal properties of the resulting polymers.

For poly(carbonate ester) oligomers synthesized from BHMC, GPC analysis has shown number-average molar masses (Mn) in the range of 3,100 to 7,900 g/mol , with PDI values between 1.31 and 1.65. nih.gov In contrast, poly(carbonate urethane)s derived from the same monomer exhibit higher molar masses, with Mn values ranging from 16,400 to 24,400 g/mol and PDIs between 1.36 and 2.17. nih.gov

The synthesis of non-isocyanate poly(hydroxy urethanes) (PHUs) from vanillin-derived bis-cyclic carbonates has also been characterized by SEC. For example, different PHU formulations have shown Mn values ranging from 7,000 to 14,000 g/mol with dispersities (ĐM) between 1.71 and 1.86. rsc.org These analyses are typically performed using a mobile phase like dimethylformamide (DMF) with additives such as lithium bromide (LiBr) or triethylamine (B128534) (TEA) and calibrated against polystyrene (PS) or poly(methyl methacrylate) (PMMA) standards. rsc.orgnih.govacs.org

Interactive Table: Molar Mass Data for Vanillin-Derived Polymers from GPC/SEC

Polymer Type Monomer Mn ( g/mol ) PDI / ĐM
Poly(carbonate ester)s BHMC 3,100 - 7,900 1.31 - 1.65
Poly(carbonate urethane)s BHMC 16,400 - 24,400 1.36 - 2.17
PHU 12 Vanillyl alcohol-based bis-carbonate 7,000 1.71
PHU 13 Hydroquinone-based bis-carbonate 13,000 1.76

X-ray Photoelectron Spectroscopy (XPS) for Mechanistic Studies

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It has been utilized to investigate the polymerization mechanism of vanillin-based compounds.

In a study involving the polymerization of a vanillin-derived monomer (BVN), XPS was used to probe the changes in the oxygen 1s orbital. acs.org Before polymerization, BVN showed a single peak at 533.04 eV, corresponding to oxygen atoms with single bonds to carbon. acs.org After polymerization, this peak was accompanied by a new peak at 532.02 eV, which was ascribed to oxygen atoms participating in a different bonding environment, confirming the polymerization had occurred. acs.org This level of detail is crucial for understanding the reaction pathways and the final structure of the polymer.

X-ray Diffraction (XRD) for Morphological Analysis

XRD is a powerful technique for investigating the crystalline structure of materials. It is used to determine whether a polymer is amorphous or crystalline, which has significant implications for its physical properties.

In the context of vanillin-derived polymers, XRD analysis has often revealed an amorphous nature. For example, certain non-isocyanate polyurethanes (NIPUs) synthesized from sulfur-substituted bis-cyclic carbonates showed a broad, diffuse peak at a 2θ value of approximately 20°, which is characteristic of amorphous materials. aalto.fi The absence of sharp diffraction peaks in the XRD patterns of these polymers indicates a lack of long-range ordered crystalline structures. aalto.fi Similarly, the XRD pattern of a polymer derived from a propargyl ether-functionalized monomer showed changes after high-temperature post-polymerization, indicating a transformation in the material's morphology. researchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties. However, no specific DFT studies on Vanillin (B372448) bis-carbonate were identified.

Research on related vanillin compounds does exist, providing a framework for how such an analysis on Vanillin bis-carbonate might be conducted. For instance, studies on other vanillin derivatives have utilized DFT to optimize molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals. um.edu.myresearchgate.netresearchgate.net

No published data exists for the DFT-calculated structural properties of Vanillin bis-carbonate. Such a study would typically involve the optimization of the molecule's geometry to determine bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. For other vanillin-based compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to achieve this. um.edu.mytandfonline.com

There is no available information on the predicted vibrational spectra (FTIR and Raman) of Vanillin bis-carbonate from DFT calculations. This type of analysis would calculate the vibrational frequencies and intensities corresponding to the fundamental modes of vibration of the molecule. These theoretical spectra are often compared with experimental data to confirm the molecular structure and assign spectral bands to specific functional groups. nih.govacs.org

A detailed electronic structure analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for Vanillin bis-carbonate, has not been reported. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. aimspress.com For various vanillin derivatives, these properties have been calculated to understand charge transfer within the molecule. um.edu.myresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand might interact with a protein target.

There are no specific molecular docking studies in the available literature that investigate the binding interactions of Vanillin bis-carbonate with any biological target. Molecular docking has been performed on vanillin and its other derivatives to explore their binding affinity and interactions with various proteins, often identifying key hydrogen bonds and other non-covalent interactions. frontiersin.orgresearchgate.netresearchgate.net A similar investigation for Vanillin bis-carbonate would require a defined biological target to predict its potential interactions and binding energy.

Sustainability and Environmental Implications

Bio-based Feedstocks and Renewable Resources Utilization

Vanillin (B372448) biscarbonate is synthesized from vanillin, a bio-based aromatic compound that can be sourced from lignin (B12514952), one of the most abundant organic polymers on Earth. researchgate.netrsc.org Lignin is a major component of lignocellulosic biomass, which includes wood and agricultural residues. researchgate.netnih.gov The use of vanillin from lignin offers a renewable alternative to petrochemicals, reducing reliance on fossil fuels. nih.govresearchgate.net

The synthesis of vanillin biscarbonate often involves the reaction of vanillin with other compounds, which can also be sourced from renewable feedstocks. For instance, some synthesis routes for related polycarbonates utilize bio-based diols. researchgate.net The versatility of vanillin's functional groups, including aldehyde and phenol (B47542) moieties, allows for the creation of a wide range of bio-based monomers for polymer synthesis. researchgate.netrsc.orgrsc.org Researchers have successfully synthesized various vanillin-derived monomers, including those with epoxy, cyclic carbonate, allyl, amine, alcohol, and carboxylic acid functionalities. rsc.orgnih.govresearchgate.net This platform of bio-based chemicals opens the door to producing a variety of sustainable polymers. rsc.org

Several vanillin-derived bis-cyclic carbonates have been synthesized, such as vanillin alcohol-based bis-carbonate, hydroquinone-based bis-carbonate, and vanillin acid-based bis-carbonate. researchgate.netspecificpolymers.com These monomers can be reacted with different bis-amines to create a range of bio-based poly(hydroxy urethanes) (PHUs). rsc.orgspecificpolymers.com The aromatic nature of vanillin is particularly advantageous as it can enhance the cohesion and thermal properties of the resulting polymers due to strong π-interactions, leading to materials with properties comparable to their petroleum-based counterparts. rsc.orgspecificpolymers.com

CO2 Utilization and Revalorization Strategies

The synthesis of vanillin biscarbonate and related cyclic carbonates often involves the chemical fixation of carbon dioxide (CO2). rsc.orgscribd.com This process typically utilizes the cycloaddition of CO2 to epoxides, a reaction that is considered a green and sustainable chemical process because it uses a renewable, non-toxic, and abundant reactant. specificpolymers.comscribd.com This method of CO2 insertion into an epoxy precursor is a well-studied and efficient way to produce cyclic carbonates. rsc.org

The utilization of CO2 as a C1 building block in the synthesis of polymers is a key strategy for CO2 revalorization. researchgate.netrsc.orgrsc.org By incorporating CO2 into the polymer backbone, this approach contributes to a more circular carbon economy. researchgate.net The synthesis of poly(hydroxy urethanes) from vanillin-derived bis-cyclic carbonates and amines is an example of a 100% atom economy reaction, further enhancing its sustainability profile. rsc.orgspecificpolymers.com The development of polymers from CO2 and renewable resources like vanillin is a significant step towards a carbon-neutral and circular polymer industry. researchgate.netrsc.org

Mitigation of Toxic Isocyanate Precursors

A significant environmental and health advantage of using vanillin biscarbonate is its role in the production of non-isocyanate polyurethanes (NIPUs). rsc.orgbham.ac.uk Traditional polyurethane synthesis relies on the use of isocyanates, which are often derived from the highly toxic precursor, phosgene (B1210022). specificpolymers.combham.ac.uk Isocyanates themselves are also toxic and pose health risks. bham.ac.uk

The synthesis of NIPUs from the reaction of bis-cyclic carbonates, such as vanillin biscarbonate, with diamines offers a safer alternative. rsc.orgspecificpolymers.com This pathway generates poly(hydroxy urethanes) (PHUs), which avoid the use of hazardous isocyanates. rsc.orgrsc.org The development of bio-based NIPUs from vanillin is a crucial step towards greener and safer polymer chemistry. researchgate.netrsc.orgbham.ac.uk By replacing toxic precursors like bisphenol-A (BPA), which is commonly used in oil-based aromatic PHUs, vanillin-based PHUs offer a less toxic and naturally occurring alternative. researchgate.netrsc.org

Lifecycle Assessment Considerations

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life. mdpi.com Preliminary LCA studies on vanillin-derived chemicals and polymers have shown promising results in terms of their environmental footprint.

For example, an LCA study on the synthesis of a vanillin-derived spirocyclic diol, a monomer used in polyester (B1180765) production, indicated that its greenhouse gas emissions are significantly lower than those of bio-based 1,3-propanediol. researchgate.netacs.org Another LCA study focused on the synthesis of a vanillin derivative highlighted that optimizing reaction conditions, such as the choice of solvent and reaction time, can lead to both higher yields and lower environmental impacts. mdpi.com

While a comprehensive LCA specifically for vanillin biscarbonate is not yet widely available, the use of bio-based feedstocks and CO2 utilization suggests a reduced carbon footprint compared to petroleum-based counterparts. rsc.org However, it is important to consider the entire life cycle, including the energy consumption and solvent use in the synthesis process, to get a complete picture of the environmental performance. nih.gov

Recyclability and Circular Economy Contributions

The design of polymers for recyclability is a cornerstone of the circular economy. Vanillin-based polymers, including those derived from vanillin biscarbonate, are being developed with circularity in mind.

One approach involves creating polymers with dynamic covalent bonds, such as imine bonds, which allow for reprocessing and chemical recycling. d-nb.inforesearchgate.net For instance, poly(imine-carbonate)s derived from a vanillin derivative have demonstrated excellent recyclability under acidic conditions, allowing for the recovery of monomers in high yields for reuse. d-nb.inforesearchgate.net This closed-loop recycling is a key strategy for a sustainable plastics economy. d-nb.info

Furthermore, some vanillin-based poly(hydroxyurethane-urea)s have been designed to be self-healing and exhibit closed-loop recyclability. researchgate.net These materials can be degraded and regenerated without altering their chemical structure or mechanical properties. researchgate.net The development of such recyclable and reprocessable materials from renewable resources like vanillin is a significant contribution to advancing a circular economy for polymers. researchgate.netmdpi.com

Future Research Directions and Outlook

Development of Novel Vanillin (B372448) Bis-Carbonate Architectures

The versatility of the vanillin molecule, with its aldehyde and phenolic hydroxyl groups, allows for the creation of a diverse range of bis-carbonate architectures. These can be broadly categorized into two main types: acyclic and cyclic bis-carbonates.

Acyclic Vanillin Bis-Carbonates:

Notable examples of acyclic structures include the symmetric bis(4-formyl-2-methoxyphenyl)carbonate (BFMC) and bis(4-(hydroxymethyl)-2-methoxyphenyl)carbonate (BHMC). nih.govresearchgate.net The synthesis of BFMC is achieved with a high yield of 93% through the reaction of vanillin with triphosgene (B27547) in the presence of triethylamine (B128534). nih.gov Subsequent reduction of the aldehyde groups in BFMC using sodium borohydride (B1222165) yields BHMC. nih.gov These monomers serve as valuable platforms for creating a variety of polymers.

Cyclic Vanillin Bis-Carbonates:

Research has also focused on the synthesis of vanillin-derived bis-cyclic carbonates. These are typically synthesized from vanillin derivatives such as vanillyl alcohol, vanillic acid, and hydroquinone (B1673460). researchgate.netpsu.edu The synthetic route involves the epoxidation of vanillin derivatives followed by the cycloaddition of carbon dioxide. researchgate.net These cyclic monomers are particularly important for the synthesis of non-isocyanate polyurethanes (NIPUs).

The development of these novel architectures is crucial for tailoring the properties of the resulting polymers, such as their thermal stability, mechanical strength, and degradability.

Advanced Catalytic Systems for Enhanced Synthesis

The efficient and environmentally friendly synthesis of vanillin bis-carbonates is a key area of research. Current efforts are focused on developing advanced catalytic systems that offer high yields, selectivity, and operate under mild conditions.

For the synthesis of acyclic bis-carbonates like BFMC, triphosgene has been used, which is a safer alternative to phosgene (B1210022) gas. nih.gov However, the development of even greener catalytic systems is desirable.

In the synthesis of vanillin-derived bis-cyclic carbonates, metal-free catalysis has been successfully employed. For instance, the cycloaddition of CO2 to vanillin-derived bis-epoxides can be effectively catalyzed by systems such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with an iodide source, like [HDBU]I. nih.gov Organocatalysts like DBU and thiourea (B124793) have also been explored for the subsequent polymerization of these cyclic carbonates. nih.gov The use of ionic liquids as catalysts for the synthesis of cyclic carbonates from other bio-based feedstocks also suggests their potential applicability in vanillin bis-carbonate synthesis.

Future research will likely focus on the development of heterogeneous catalysts for easier separation and recycling, as well as enzymatic catalysis to further enhance the sustainability of the synthesis processes.

Expansion of Application Domains for Derived Materials

Polymers derived from vanillin bis-carbonates are showing great promise in a variety of application domains, primarily as sustainable alternatives to petroleum-based plastics.

Non-Isocyanate Polyurethanes (NIPUs):

A major application is in the production of NIPUs, also known as poly(hydroxy urethane)s (PHUs). researchgate.netpsu.edu These are synthesized through the ring-opening polymerization of vanillin-derived bis-cyclic carbonates with diamines. researchgate.net NIPUs are considered a safer alternative to traditional polyurethanes, which are synthesized using toxic isocyanates. Vanillin-based NIPUs exhibit competitive thermal and mechanical properties, making them suitable for applications in coatings, adhesives, sealants, and elastomers. researchgate.net

Poly(carbonate ester)s and Poly(carbonate urethane)s:

Acyclic vanillin bis-carbonates like BHMC can be polymerized with dicarboxylic acid chlorides and diisocyanates to produce poly(carbonate ester)s and poly(carbonate urethane)s, respectively. nih.govresearchgate.net These materials have potential applications as engineering plastics and elastomers.

High-Performance Resins:

Research has also explored the use of vanillin-derived monomers for high-performance resins. For example, vanillin can be converted into bis(cyanate) ester monomers that can be cured to produce resins with high glass transition temperatures, suitable for demanding applications in the aerospace and defense sectors.

Emerging Applications:

More novel applications are also being investigated. For instance, a vanillin-based redox polymer has been reported as a potential cathode material for lithium organic batteries. The inherent functionality of vanillin bis-carbonates also opens up possibilities for creating functional materials with properties like self-healing and recyclability. researchgate.net

In-depth Mechanistic Studies of Polymerization

A thorough understanding of the polymerization mechanisms of vanillin bis-carbonates is essential for controlling the polymer structure and properties.

Ring-Opening Polymerization (ROP):

The polymerization of vanillin-derived bis-cyclic carbonates with amines to form NIPUs proceeds through a ring-opening mechanism. The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the cyclic carbonate, leading to the formation of an alkoxyl ion intermediate, which then abstracts a proton to form the hydroxyl group characteristic of PHUs. Detailed kinetic studies are needed to understand the influence of catalyst type, temperature, and solvent on the polymerization rate and to optimize the reaction conditions for achieving high molecular weight polymers.

Step-Growth Polymerization:

The synthesis of poly(carbonate ester)s and poly(carbonate urethane)s from acyclic vanillin bis-carbonates like BHMC follows a step-growth polymerization mechanism. nih.govresearchgate.net This involves the sequential reaction of the hydroxyl groups of BHMC with the functional groups of the co-monomer (e.g., acyl chlorides or isocyanates). Further studies are required to elucidate the reaction kinetics and to control the molecular weight and polydispersity of the resulting polymers.

Integration with Emerging Green Technologies

The development of vanillin bis-carbonate and its derived materials is intrinsically linked to emerging green technologies and the principles of a circular economy.

Renewable Feedstocks and CO2 Utilization:

The use of vanillin, which can be sourced from lignin (B12514952), a major component of biomass, positions these materials as bio-based and renewable alternatives to their fossil-fuel-based counterparts. acs.org Furthermore, the synthesis of cyclic carbonates from epoxides and carbon dioxide represents a valuable pathway for CO2 utilization, contributing to carbon capture and conversion technologies. researchgate.net

Green Chemistry Principles:

The synthesis of NIPUs from vanillin bis-carbonates aligns with the principles of green chemistry by avoiding the use of toxic isocyanates. researchgate.netpsu.edu The development of metal-free and organocatalytic systems for synthesis and polymerization further enhances the green credentials of these materials.

Circular Economy and Biodegradability:

There is a growing interest in designing polymers from vanillin bis-carbonates that are recyclable or biodegradable, contributing to a circular economy for plastics. Research into the chemical recycling of these polymers to recover the monomers is an active area of investigation. The inherent ester and carbonate linkages in these polymers may also impart biodegradability, which is a desirable feature for certain applications. Life cycle assessment (LCA) studies will be crucial to holistically evaluate the environmental impact of these bio-based materials from cradle to grave. acs.org

Q & A

Q. What are the established synthetic routes for vanillin bis carbonate, and how do reaction conditions influence yield?

Q. How can isotopic labeling (e.g., ¹³C-qNMR) resolve synthetic vs. natural origin in vanillin-derived compounds?

Site-specific ¹³C isotope analysis via quantitative NMR (qNMR) distinguishes synthetic this compound (petrochemical-derived) from natural precursors. Synthetic routes show δ¹³C values < −30‰ due to fossil fuel sources, whereas plant-derived vanillin has δ¹³C > −20‰ . This method addresses authenticity challenges in traceability studies.

Q. What strategies optimize this compound’s reactivity in polyhydroxyurethane (PHU) synthesis?

  • Catalyst Screening : Tertiary amines (e.g., DMAP) accelerate carbonate-amine cyclization.
  • Solvent Selection : Anhydrous THF minimizes hydrolysis side reactions.
  • Stoichiometric Control : Excess diamine (1.2:1 molar ratio) ensures complete bis-carbonate conversion . Challenge : Competing etherification requires rigorous moisture control.

Q. How do contradictory purity reports arise in this compound studies, and how can they be resolved?

Discrepancies often stem from:

  • Residual Solvents : GC-MS headspace analysis detects traces of epichlorohydrin or DMF .
  • By-Product Formation : HPLC-MS identifies oligomers from incomplete carbonation. Solution : Use orthogonal techniques (e.g., NMR + HPLC) and report purity thresholds (e.g., ≥95% by area normalization) .

Q. What role does this compound play in sustainable polymer design?

As a bio-based monomer, it replaces petroleum-derived isocyanates in PHUs, reducing toxicity. Key metrics:

  • Renewable Carbon Content : ~70% (from lignin-derived vanillin) .
  • Lifecycle Analysis (LCA) : PHUs from this compound show 40% lower CO₂ emissions vs. conventional polyurethanes .

Q. How can computational modeling predict this compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations identify nucleophilic attack sites on the carbonate group. For example:

  • Amine Reactivity : Higher electrophilicity at the central carbonate carbon (charge: +0.45 e) .
  • Activation Energy : ~50 kJ/mol for ring-opening polymerization, validated experimentally .

Methodological Best Practices

  • Reproducibility : Document reaction conditions (pressure, temperature, stirring rate) and purification steps (e.g., column chromatography gradients) .
  • Data Reporting : Include raw spectral data (NMR, MS) in supplementary materials .
  • Conflict Resolution : Cross-validate anomalous results with peer datasets and statistical outlier tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.